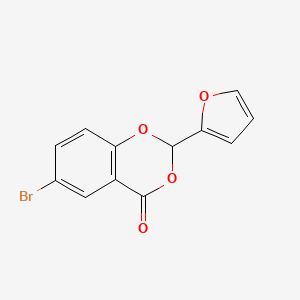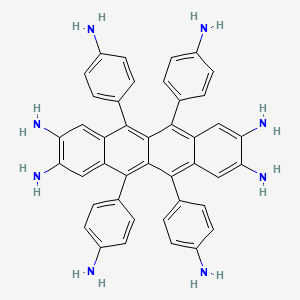
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one is an organic compound that features a bromine atom, a furan ring, and a benzodioxin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one typically involves the bromination of a precursor compound followed by cyclization reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogenated benzodioxin derivatives.
Substitution: Various substituted benzodioxin compounds depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the furan ring can participate in various binding interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine: Another brominated compound with a furan ring, known for its potential anticancer activity.
2-(Furan-2-yl)-1,3-benzodioxole: A structurally similar compound without the bromine atom, used in organic synthesis.
Uniqueness
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one is unique due to the presence of both the bromine atom and the benzodioxin structure, which confer distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
876891-26-8 |
|---|---|
Molecular Formula |
C12H7BrO4 |
Molecular Weight |
295.08 g/mol |
IUPAC Name |
6-bromo-2-(furan-2-yl)-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H7BrO4/c13-7-3-4-9-8(6-7)11(14)17-12(16-9)10-2-1-5-15-10/h1-6,12H |
InChI Key |
JMMMFXAKGHJQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2OC3=C(C=C(C=C3)Br)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)





![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)

![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)

![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
